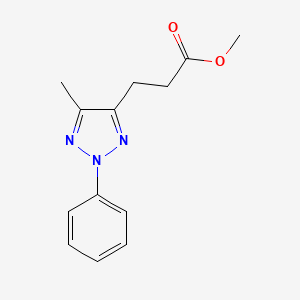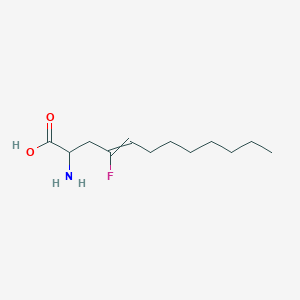
2-Amino-4-fluorododec-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-fluorododec-4-enoic acid is a synthetic organic compound characterized by the presence of an amino group, a fluorine atom, and a double bond within its dodecenoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-fluorododec-4-enoic acid typically involves the alkylation of a glycine Schiff base with a fluorinated alkyl halide under basic conditions. The reaction is facilitated by the formation of a nickel (II) complex, which helps in the selective alkylation process . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the glycine Schiff base, followed by the addition of the fluorinated alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of recyclable chiral auxiliaries and catalysts can also enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-fluorododec-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of amino, thio, or alkoxy derivatives.
Applications De Recherche Scientifique
2-Amino-4-fluorododec-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used to study the effects of fluorinated amino acids on protein structure and function.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-4-fluorododec-4-enoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to altered biological activity. The double bond and amino group also play crucial roles in its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-5-chloro-hex-4Z-enoic acid
Uniqueness
2-Amino-4-fluorododec-4-enoic acid is unique due to its specific combination of an amino group, a fluorine atom, and a double bond within a dodecenoic acid structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
879287-78-2 |
|---|---|
Formule moléculaire |
C12H22FNO2 |
Poids moléculaire |
231.31 g/mol |
Nom IUPAC |
2-amino-4-fluorododec-4-enoic acid |
InChI |
InChI=1S/C12H22FNO2/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h8,11H,2-7,9,14H2,1H3,(H,15,16) |
Clé InChI |
WGZRVLQVHCHXIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC=C(CC(C(=O)O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170325.png)
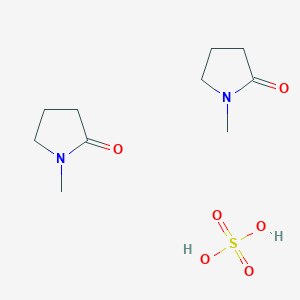
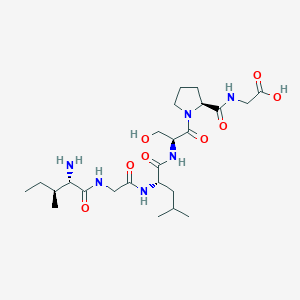
![6-(2,4-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170349.png)
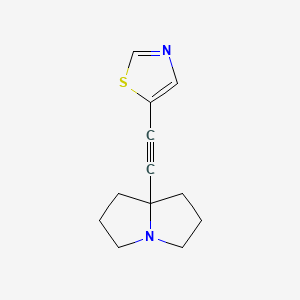
![2-(Azetidin-3-yl)hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B15170360.png)


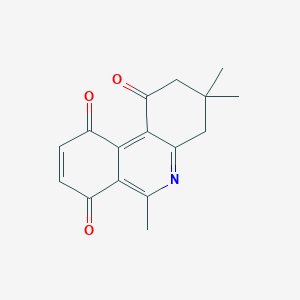
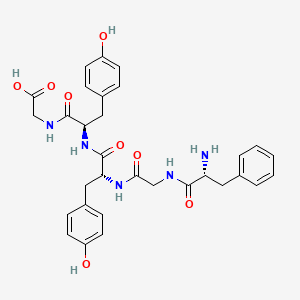
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
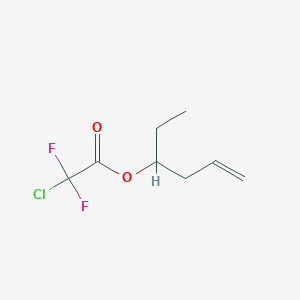
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
